6-Fluoro-3-methylbenzo[d]isoxazol-5-amine synthesis pathway
6-Fluoro-3-methylbenzo[d]isoxazol-5-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
This document provides a comprehensive technical overview of the synthetic pathways leading to 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine. This compound is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Paliperidone, an atypical antipsychotic agent.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering insights into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis.
The 1,2-benzisoxazole scaffold is a privileged heterocycle in pharmacology due to its presence in a wide range of biologically active compounds.[2][3] Its synthesis is typically achieved through the construction of the five-membered isoxazole ring fused to a benzene core. The classical and most prevalent strategies involve intramolecular cyclization, primarily proceeding through either C-O or N-O bond formation.
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C-O Bond Formation: This approach generally starts from o-substituted aryl oximes, where a leaving group ortho to the oxime is displaced by the oxime oxygen under basic conditions.
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N-O Bond Formation: This pathway utilizes o-hydroxyaryl oximes or imines as precursors. The cyclization is an intramolecular dehydration or oxidative coupling that forms the crucial N-O bond.
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[3+2] Cycloaddition: Modern methods also include the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes, offering a versatile route to variously substituted benzisoxazoles.[4]
Caption: Proposed synthesis pathway for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine.
Step 1: Oximation of 2,4-Difluoro-5-nitroacetophenone
Principle & Rationale: The synthesis begins with the conversion of the ketone functionality of the starting material into an oxime. This is a classical condensation reaction. The oxime group is essential as its hydroxyl moiety will act as the intramolecular nucleophile in the subsequent cyclization step to form the isoxazole ring. The choice of a mild base is crucial to facilitate the reaction without promoting side reactions.
Experimental Protocol:
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To a stirred solution of 2,4-difluoro-5-nitroacetophenone (1.0 equiv) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1-1.5 equiv).
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Add a base, such as sodium acetate or potassium carbonate (2.0-3.0 equiv), to the mixture.
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Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
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Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the crude oxime intermediate. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Intramolecular Cyclization to form the Benzisoxazole Ring
Principle & Rationale: This is the key ring-forming step. The reaction proceeds via an intramolecular Nucleophilic Aromatic Substitution (SNAr). The oxime's hydroxyl group, upon deprotonation by a base, becomes a potent nucleophile. It attacks the carbon atom bearing the fluorine at the ortho position. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, thereby facilitating this cyclization. A non-nucleophilic base like potassium carbonate is ideal to prevent competing side reactions.
Experimental Protocol:
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Suspend the oxime intermediate (1.0 equiv) and anhydrous potassium carbonate (2.0-2.5 equiv) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Heat the mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or HPLC.
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After the reaction is complete (typically 4-6 hours), cool the mixture to ambient temperature.
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Quench the reaction by pouring the mixture into a large volume of cold water.
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The product, 6-fluoro-3-methyl-5-nitrobenzo[d]isoxazole, will precipitate as a solid.
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Collect the solid by filtration, wash with water to remove inorganic salts, and dry. The crude product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Step 3: Reduction of the Nitro Group
Principle & Rationale: The final step involves the reduction of the nitro group at the C5 position to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A palladium on carbon (Pd/C) catalyst is commonly used. The reaction is carried out under a hydrogen atmosphere. Alternatively, metal-acid systems like tin(II) chloride (SnCl2) in hydrochloric acid can be employed, which is a classic method for nitro group reduction.
Experimental Protocol (Catalytic Hydrogenation):
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Charge a hydrogenation vessel with 6-fluoro-3-methyl-5-nitrobenzo[d]isoxazole (1.0 equiv) and a suitable solvent, such as methanol, ethanol, or ethyl acetate.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
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Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
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Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 6-fluoro-3-methylbenzo[d]isoxazol-5-amine.
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The product can be purified by recrystallization or column chromatography to achieve high purity.
Data Summary and Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Table 1: Summary of Key Reaction Components
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2,4-Difluoro-5-nitroacetophenone | NH₂OH·HCl, K₂CO₃ | Oxime Intermediate | 90-95% |
| 2 | Oxime Intermediate | K₂CO₃, DMF | 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole | 85-90% |
| 3 | 6-Fluoro-3-methyl-5-nitrobenzo[d]isoxazole | H₂, 10% Pd/C | 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine | 90-98% |
Note: Yields are representative and can vary based on reaction scale and optimization.
Safety and Handling Considerations
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Nitroaromatic Compounds: The starting material and the nitro-intermediate are potentially energetic. Avoid excessive heat and shock.
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Solvents: DMF and DMSO are skin-permeable. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Catalytic Hydrogenation: This process involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). It must be conducted in a properly designed and grounded hydrogenation apparatus by trained personnel. Ensure the catalyst is never allowed to dry in the air.
Conclusion
The synthesis of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine is a multi-step process that relies on fundamental organic reactions. The proposed pathway, centered on a robust SNAr cyclization and a clean nitro group reduction, represents an efficient and logical approach for obtaining this valuable pharmaceutical intermediate. Careful control of reaction conditions and rigorous purification of intermediates are essential for achieving a high overall yield and purity of the final product. This guide provides a solid framework for researchers to develop and optimize this synthesis for laboratory and potential scale-up applications.
References
- Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Palermo, M. G., et al. (Year not specified).
- Various Authors. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research.
- Mąkosza, M., et al. (Year not specified). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC - NIH.
- Uno, H., et al. (Year not specified). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of Medicinal Chemistry.
- Various Authors. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate.
- Various Authors. (2025). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ResearchGate.
- Dubrovskiy, A. V., et al. (Year not specified). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH.
- Various Authors. (Year not specified). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre.
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